

Spectroscopic Profile of Fenuron: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the herbicide **Fenuron** (1,1-dimethyl-3-phenylurea). The information presented here has been compiled to assist in the identification, characterization, and quantification of this compound. This guide includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with experimental protocols for acquiring such data.

Spectroscopic Data of Fenuron

The following sections present the key spectroscopic data for **Fenuron** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **Fenuron** provide detailed information about its proton and carbon environments.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **Fenuron** exhibits characteristic signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the dimethylamino group.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.30 - 7.50	Multiplet	5H	Phenyl-H
~6.80	Singlet (broad)	1H	N-H
~3.00	Singlet	6H	N(CH ₃) ₂

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the **Fenuron** molecule.

Chemical Shift (δ) ppm	Assignment
~155	C=O (Urea)
~140	Phenyl C-1 (ipso)
~129	Phenyl C-3, C-5
~122	Phenyl C-4
~118	Phenyl C-2, C-6
~36	N(CH ₃) ₂

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **Fenuron** shows absorptions corresponding to the N-H, C=O, and aromatic C-H bonds.



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3300	N-H Stretch	Strong, Broad
~3050	Aromatic C-H Stretch	Medium
~2950	Aliphatic C-H Stretch	Medium
~1640	C=O Stretch (Urea Amide I)	Strong
~1590, 1490	Aromatic C=C Stretch	Medium-Strong
~1550	N-H Bend (Urea Amide II)	Medium
~750, 690	Aromatic C-H Bend (out-of- plane)	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **Fenuron** is characterized by its molecular ion peak and several key fragment ions.

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity	Assignment
164	Moderate	[M]+ (Molecular Ion)
120	Moderate	[M - N(CH ₃) ₂] ⁺
93	Strong	[C ₆ H ₅ NH ₂] ⁺ (Aniline)
77	Strong	[C ₆ H ₅] ⁺ (Phenyl)
72	Base Peak	[CON(CH ₃) ₂] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.



NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **Fenuron** standard.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (1H NMR):

• Spectrometer: 400 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence

· Acquisition Time: 2-4 seconds

• Relaxation Delay: 1-5 seconds

• Number of Scans: 16-64

Instrument Parameters (13C NMR):

• Spectrometer: 100 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds



- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on sample concentration

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **Fenuron** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Place a portion of the resulting mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrument Parameters (FT-IR):

- Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A spectrum of a pure KBr pellet should be collected as a background.

Mass Spectrometry Protocol

Sample Preparation (for LC-MS):

- Prepare a stock solution of Fenuron in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of approximately 1-10 μ g/mL with the initial mobile phase composition.

Instrument Parameters (LC-ESI-MS):

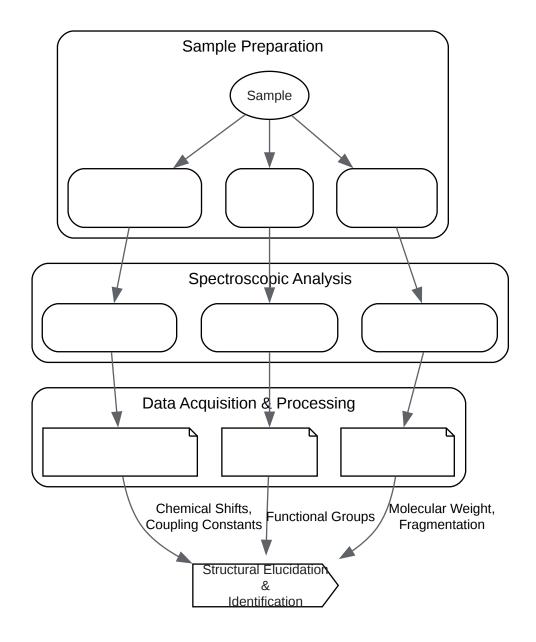


- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Scan Range: m/z 50-300.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (can be optimized to induce fragmentation).
- Source Temperature: 120-150 °C.
- Desolvation Temperature: 300-400 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Fenuron**.





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A generalized workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information and methodologies for **Fenuron**. Researchers are encouraged to use this data as a reference and adapt the protocols to their specific instrumentation and analytical requirements.

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